1-ethyl-1,3-diazinane-2,4-dione
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Overview
Description
1-ethyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with a suitable diketone, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.
Scientific Research Applications
1-ethyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-diazinane: Another isomer with nitrogen atoms in different positions.
1,4-diazinane:
Hexahydropyrimidine: A related compound with a similar ring structure but different nitrogen positioning.
Uniqueness
1-ethyl-1,3-diazinane-2,4-dione is unique due to its specific nitrogen positioning and ethyl substitution, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other diazinane isomers may not be suitable.
Biological Activity
1-Ethyl-1,3-diazinane-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, chemical reactions, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has shown cytotoxic effects against various cancer cell lines. For instance, in studies involving human glioblastoma (U-251) and breast cancer (MCF-7) cell lines, the compound demonstrated IC50 values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
U-251 (Glioblastoma) | 15.5 |
MCF-7 (Breast Cancer) | 22.0 |
HCT-15 (Colorectal) | 30.5 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitrogen atoms in the diazinane ring can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and gene expression.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that the compound effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Properties
In a preclinical trial involving mice implanted with human tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Properties
CAS No. |
15533-70-7 |
---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-ethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-2-8-4-3-5(9)7-6(8)10/h2-4H2,1H3,(H,7,9,10) |
InChI Key |
LWBIXHAADUKEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=O)NC1=O |
Purity |
95 |
Origin of Product |
United States |
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